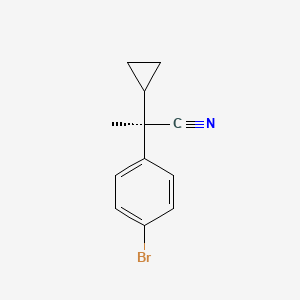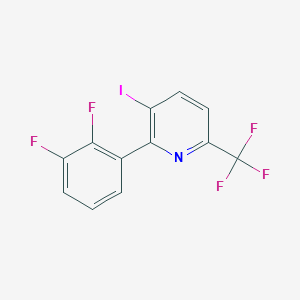
2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative Compounds containing fluorine atoms are of significant interest due to their unique chemical and physical properties, which often include increased stability, lipophilicity, and bioavailability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine typically involves multi-step processes. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, are likely applied to enhance yield and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Serve as coupling partners in Suzuki–Miyaura reactions.
Nucleophiles: Used in substitution reactions to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different organoboron compounds can yield a variety of substituted pyridines.
Applications De Recherche Scientifique
2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated structure can enhance the pharmacokinetic properties of drug candidates.
Agrochemicals: Fluorinated pyridines are often used in the development of pesticides and herbicides due to their stability and bioactivity.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine is not well-documented. in general, fluorinated compounds can interact with biological targets through various pathways, including inhibition of enzymes, modulation of receptor activity, and disruption of cellular processes. The presence of fluorine atoms can enhance binding affinity and selectivity for specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 2,3,5-Trifluoropyridine
Uniqueness
2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine is unique due to the combination of fluorine and iodine atoms in its structure. This combination can provide distinct reactivity and properties compared to other fluorinated pyridines. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H5F5IN |
|---|---|
Poids moléculaire |
385.07 g/mol |
Nom IUPAC |
2-(2,3-difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H5F5IN/c13-7-3-1-2-6(10(7)14)11-8(18)4-5-9(19-11)12(15,16)17/h1-5H |
Clé InChI |
GYZOWDDRYYVDCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=N2)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


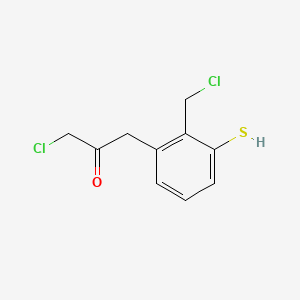
![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)
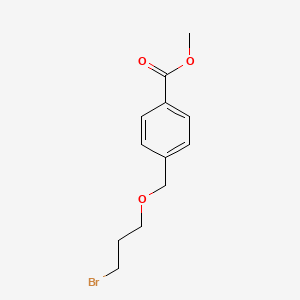
![8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14038574.png)
![(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
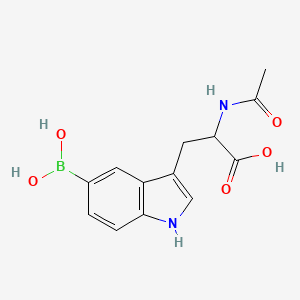
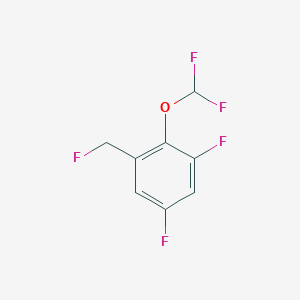
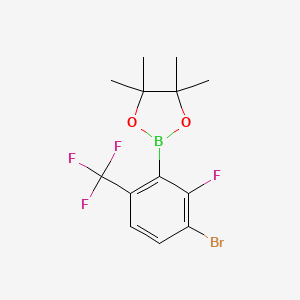
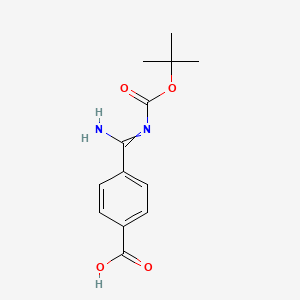


![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)

